Glycocyamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

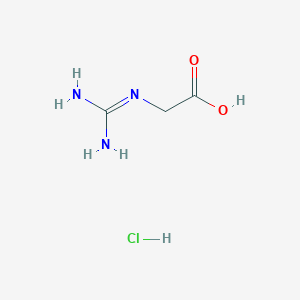

2-(diaminomethylideneamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOMCDWWEZZWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480387 | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-20-3 | |

| Record name | Glycocyamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOCYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Scientific Imperative for a Robust Synthesis

An In-depth Technical Guide to the Synthesis of Glycocyamine Hydrochloride

Glycocyamine, or guanidinoacetic acid (GAA), stands as the direct endogenous precursor to creatine, a molecule pivotal to cellular energy metabolism.[1][2] Its hydrochloride salt offers enhanced stability and handling properties, making it a compound of significant interest for researchers in nutrition, pharmacology, and drug development. The ability to synthesize high-purity this compound is not merely a matter of academic exercise; it is a critical requirement for ensuring the validity of experimental results and the safety of potential therapeutic applications.

This guide eschews a simplistic procedural outline in favor of a deep, mechanistic exploration of the core synthesis pathway. As a Senior Application Scientist, the objective is to provide not just the "how," but the fundamental "why," fostering a level of understanding that enables adaptation, troubleshooting, and optimization.

Part 1: The Synthetic Landscape: Choosing a Validated Pathway

Several routes to glycocyamine have been documented, including the guanylation of glycine with S-methylisothiourea or the reaction of guanidine hydrochloride with chloroacetic acid.[3][4][5] However, the most prevalent and industrially refined method, first reported by Adolph Strecker in 1861, is the reaction of cyanamide with glycine in an aqueous alkaline medium.[3] This pathway is favored for its high yields and the potential for a cleaner reaction profile, particularly when carefully controlled to minimize the formation of by-products.[3] Recent patent literature focuses heavily on optimizing this specific route, underscoring its commercial and scientific relevance.[6][7]

Part 2: The Cyanamide Pathway: A Mechanistic Deep Dive

The synthesis of glycocyamine from glycine and cyanamide is a nucleophilic addition reaction. The core principle involves the attack of the nucleophilic amino group of glycine on the electrophilic carbon of cyanamide.

Causality of Experimental Choices:

-

pH Control: The reaction is conducted under alkaline conditions (typically pH 8.5-11).[7] This is a critical, deliberate choice. The glycine molecule exists in equilibrium. In an alkaline medium, the amino group (-NH₃⁺) is deprotonated to -NH₂, which is a significantly stronger nucleophile. This deprotonation is essential to facilitate the attack on cyanamide. However, excessive alkalinity can promote the dimerization of cyanamide into the impurity dicyandiamide (DCA).[7] Therefore, maintaining the pH within a specific, optimized range is paramount for maximizing yield while ensuring purity. Modern methods often involve the slow, synchronous addition of base and cyanamide to maintain this optimal pH throughout the reaction.[6][8]

-

Temperature Management: The reaction is typically heated (e.g., 80-95°C) to increase the reaction rate.[6][9] As with most chemical reactions, higher temperatures provide the necessary activation energy. However, temperature must be carefully controlled to prevent the degradation of reactants and products and to further control the rate of side reactions.

-

Stoichiometry: A slight molar excess of glycine is often used.[7] This strategy helps to ensure the complete consumption of cyanamide, further suppressing its self-condensation into dicyandiamide.

Reaction Mechanism Visualization:

The following diagram illustrates the key steps in the synthesis.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Methodology:

-

Initial Setup: In a 1L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and pH probe, dissolve glycine (78.8 g) in deionized water (~300 mL). Begin stirring.

-

pH Adjustment: Gently warm the solution to ~40°C to aid dissolution. Add 10 M NaOH solution dropwise to adjust the initial pH to approximately 7.5. [6]3. Heating: Heat the reaction mixture to the target temperature of 85-90°C.

-

Controlled Addition: Once the temperature is stable, begin the simultaneous, slow, dropwise addition of the 50% cyanamide solution (84.0 g) and a 10 M NaOH solution. Monitor the pH continuously, adjusting the addition rate of the NaOH to maintain the reaction pH between 8.5 and 9.0. [6]This is the most critical phase for ensuring high purity. The addition should take approximately 1-2 hours.

-

Reaction Hold: After the addition is complete, maintain the reaction mixture at 85-90°C with stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Decolorization: Cool the mixture to ~70°C. Add activated carbon (~5 g) and stir for 20 minutes to remove colored impurities.

-

Purification (Part 1): Perform a hot filtration through a bed of celite to remove the activated carbon, collecting the warm, clear filtrate.

-

Hydrochloride Salt Formation: While stirring the warm filtrate, slowly and carefully add concentrated HCl to adjust the pH to ~2.0-3.0. A white precipitate of this compound will begin to form.

-

Crystallization: Slowly cool the acidified mixture to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation and Washing: Collect the white crystalline product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold deionized water, followed by cold 95% ethanol to remove residual impurities and water.

-

Drying: Dry the purified this compound product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, often exceeding 85-90% based on the limiting reagent (cyanamide).

Part 4: Analytical Verification

The identity and purity of the final product must be rigorously confirmed.

-

Melting Point: Determine the melting point; a sharp melting range indicates high purity.

-

Spectroscopy (FT-IR, ¹H-NMR, ¹³C-NMR): Confirm the molecular structure and the presence of all expected functional groups.

-

Chromatography (HPLC): Quantify the purity of the final compound and detect any residual impurities, such as dicyandiamide.

By adhering to this mechanistically informed and rigorously controlled protocol, researchers can confidently synthesize high-purity this compound, a foundational requirement for advancing scientific inquiry in this field.

References

-

Title: Glycocyamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Definition of glycocyamine - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

- Title: CN101525305A - Method for synthesizing glycocyamine and salt thereof Source: Google Patents URL

-

Title: THE SYNTHESIS OF GLYCOCYAMINE IN RAT KIDNEY AND A MECHANISM OF CREATINE SYNTHESIS IN VIVO Source: PubMed, Science URL: [Link]

- Title: CN102702032A - Synthesis method of guanidinoacetic acid Source: Google Patents URL

-

Title: Relationship: Muscles and Glycocyamine Source: Caring Sunshine URL: [Link]

-

Title: Guanidinoacetic acid in human nutrition: Beyond creatine synthesis Source: National Institutes of Health (PMC) URL: [Link]

- Title: CN103193681A - Clean preparation method of guanidinoacetic acid Source: Google Patents URL

- Title: CN113651726A - Preparation method of guanidinoacetic acid Source: Google Patents URL

- Title: WO2022048909A1 - Method for preparing guanidino acetic acid Source: Google Patents URL

-

Title: d-GLUCOSAMINE HYDROCHLORIDE Source: Organic Syntheses URL: [Link]

- Title: PROCESS FOR PREPARING GUANIDINO ACETIC ACID - EP 3677329 A1 Source: Google Patents URL

- Title: WO2022048913A1 - Method for preparing guanidino acetic acid Source: Google Patents URL

- Title: CN102329250A - Chemical synthesis method of glycocyamine Source: Google Patents URL

Sources

- 1. Facebook [cancer.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Glycocyamine - Wikipedia [en.wikipedia.org]

- 4. CN101525305A - Method for synthesizing glycocyamine and salt thereof - Google Patents [patents.google.com]

- 5. CN102702032A - Synthesis method of guanidinoacetic acid - Google Patents [patents.google.com]

- 6. CN113651726A - Preparation method of guanidinoacetic acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2022048909A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]

- 9. WO2022048913A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]

The Dichotomous Role of Glycocyamine in Neuronal Function: A Technical Guide to its Mechanism of Action

Abstract

Glycocyamine (guanidinoacetate), a direct endogenous precursor to creatine, holds a pivotal yet paradoxical position in neurobiology. While its primary role is to fuel the synthesis of the vital energy-buffering molecule creatine, an accumulation of glycocyamine is linked to significant neurotoxicity. This technical guide provides an in-depth exploration of the mechanism of action of glycocyamine hydrochloride in neuronal cells, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate biochemical pathways, cellular transport mechanisms, and the downstream physiological and pathological consequences of glycocyamine activity in the central nervous system. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously investigate these mechanisms in their own laboratories.

Introduction: The Creatine-Glycocyamine Axis in the Brain

The brain is an organ with immense and fluctuating energy demands, consuming approximately 20% of the body's total resting energy.[1] To meet these demands, neurons rely on a sophisticated energy buffering system, at the core of which is the creatine kinase/phosphocreatine (CK/PCr) shuttle.[2][3] Creatine, therefore, is indispensable for normal brain function. The brain can acquire creatine through two primary routes: uptake from the periphery across the blood-brain barrier (BBB) and endogenous synthesis.[4][5] While the BBB has limited permeability to creatine, the brain possesses the enzymatic machinery for its own synthesis, highlighting the importance of this local production.[4][5]

Glycocyamine is the immediate precursor in this two-step synthesis process. Its metabolism is a critical control point, and dysregulation can lead to severe neurological consequences, as seen in certain cerebral creatine deficiency syndromes (CCDS).[6][7] Understanding the mechanism of action of glycocyamine is therefore not only fundamental to neuroenergetics but also crucial for developing therapies for these debilitating disorders.

The Biochemical Journey of Glycocyamine in the Central Nervous System

The synthesis of creatine from glycocyamine is a two-enzyme process that involves a fascinating interplay between different cell types within the brain.

Synthesis of Glycocyamine by Arginine:Glycine Amidinotransferase (AGAT)

The first and rate-limiting step in creatine synthesis is the formation of glycocyamine from the amino acids arginine and glycine.[7] This reaction is catalyzed by the mitochondrial enzyme L-arginine:glycine amidinotransferase (AGAT) .[8][9]

-

Reaction: L-arginine + glycine ⇌ guanidinoacetate (glycocyamine) + L-ornithine

Studies have shown that within the brain, AGAT is predominantly expressed in neurons.[10][11] This localization implies that neurons are the primary sites of glycocyamine synthesis.

Conversion to Creatine by Guanidinoacetate N-Methyltransferase (GAMT)

The final step in creatine synthesis is the methylation of glycocyamine to form creatine. This reaction is catalyzed by the cytosolic enzyme guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl donor.[8][9]

-

Reaction: Guanidinoacetate + S-adenosylmethionine ⇌ Creatine + S-adenosylhomocysteine

Interestingly, GAMT expression is highest in oligodendrocytes, with some expression also found in neurons and astrocytes.[10][12][13] The spatial dissociation of AGAT and GAMT expression suggests a necessary intercellular transport of glycocyamine.[3][14][15]

The Role of the Creatine Transporter (SLC6A8)

The movement of both creatine and its precursor, glycocyamine, across cell membranes is mediated by the creatine transporter (CRT), encoded by the SLC6A8 gene .[6][16][17] This Na+/Cl--dependent transporter is expressed on neurons and oligodendrocytes.[16][17] In the context of creatine synthesis, SLC6A8 is crucial for the transport of neuronally-synthesized glycocyamine to GAMT-expressing cells, primarily oligodendrocytes, for its conversion to creatine.[14][15]

Visualizing the Pathway: Intercellular Creatine Synthesis

The Dual Nature of Glycocyamine: Bioenergetics and Neurotoxicity

The physiological concentration of glycocyamine in the brain is tightly regulated. While essential for creatine synthesis, its accumulation, as seen in GAMT deficiency, is profoundly neurotoxic.[18][19][20]

Contribution to Neuronal Bioenergetics

The primary and beneficial role of glycocyamine is its conversion to creatine. Creatine, in the form of phosphocreatine, acts as a temporal and spatial energy buffer, rapidly replenishing ATP during periods of high neuronal activity.[2][3] This is critical for maintaining ion gradients, neurotransmitter release, and other energy-intensive processes at the synapse.[21]

Mechanisms of Glycocyamine-Induced Neurotoxicity

Elevated levels of glycocyamine (guanidinoacetate) can trigger a cascade of detrimental effects in neuronal cells.

-

GABA-A Receptor Agonism: Glycocyamine acts as a partial agonist at GABA-A receptors.[5][21][22] This can disrupt the delicate balance of excitatory and inhibitory neurotransmission, potentially leading to seizures, a common symptom in GAMT deficiency.[18][19]

-

Induction of Oxidative Stress: Studies have shown that glycocyamine can decrease antioxidant defenses in the brain, leading to an increase in reactive oxygen species and oxidative damage to cellular components.[12][18]

-

Impairment of Energy Metabolism: Paradoxically, high concentrations of glycocyamine can impair cellular energy metabolism. It has been shown to inhibit Na+, K+-ATPase and complex II of the mitochondrial respiratory chain, thereby compromising ATP production.[18][23]

Experimental Protocols for Investigating Glycocyamine's Mechanism of Action

To facilitate further research in this area, we provide the following validated protocols.

Cell Culture Models

-

Primary Neuronal and Astrocyte Cultures: The use of primary co-cultures or tri-cultures of neurons, astrocytes, and microglia provides a physiologically relevant in vitro model to study the intercellular metabolism of glycocyamine.[6][24][25][26]

-

Protocol: Primary Cortical Neuron-Astrocyte Co-Culture

-

Dissect cortices from postnatal day 0-1 mouse or rat pups.[6]

-

Dissociate the tissue using a papain-based dissociation buffer.[6]

-

Plate the cells on poly-D-lysine coated culture dishes or micro-electrode arrays at a density of 2000-2500 cells/mm².[6]

-

Maintain cultures in a defined, serum-free medium such as Neurobasal A supplemented with B27 and GlutaMAX.[25]

-

-

Assessment of Enzyme and Transporter Activity

-

AGAT and GAMT Enzyme Activity Assays: A stable isotope-labeled substrate assay followed by mass spectrometry is a robust method to quantify the activity of AGAT and GAMT in cell lysates or tissue homogenates.[7]

-

Creatine Transporter (SLC6A8) Functional Assay: The function of SLC6A8 can be assessed by measuring the uptake of a labeled creatine analog.[1][16][17][27]

-

Protocol: D3-Creatine Uptake Assay

-

Culture cells (e.g., fibroblasts, HEK293 cells expressing SLC6A8, or primary neurons) in a creatine-depleted medium.[16]

-

Incubate the cells with a known concentration of D3-creatine for a defined period.

-

Lyse the cells and measure the intracellular concentration of D3-creatine by mass spectrometry.[17]

-

-

Evaluation of Neuronal Viability and Toxicity

-

Cell Viability Assays: A variety of assays can be employed to assess the cytotoxic effects of glycocyamine on neuronal cultures.[2][9][28][29][30]

| Assay Type | Principle | Readout |

| MTT/MTS Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][28] | Colorimetric |

| LDH Release Assay | Measurement of lactate dehydrogenase released from damaged cells.[9][28] | Colorimetric |

| ATP Assay | Quantification of ATP as an indicator of metabolically active cells.[2] | Luminescence |

| Live/Dead Staining | Simultaneous staining of live and dead cells with fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1).[29] | Fluorescence Microscopy |

Measurement of Cellular Bioenergetics

-

ATP Quantification: The intracellular ATP concentration is a key indicator of cellular energy status.[4][13][14][31][32]

-

Assessment of Mitochondrial Function: Given that glycocyamine can impact mitochondrial function, it is important to assess parameters such as mitochondrial membrane potential and oxygen consumption rate.[8][33][34][35]

-

Seahorse XF Analyzer: This technology allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a comprehensive profile of mitochondrial respiration and glycolysis.

-

Investigation of Neurotoxic Mechanisms

-

GABA-A Receptor Modulation: Electrophysiological techniques such as patch-clamp can be used to measure glycocyamine-induced currents in neurons and assess its interaction with GABA-A receptors.[5][36][37][38]

-

Oxidative Stress Assays: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA. Antioxidant enzyme activities (e.g., SOD, catalase) and levels of lipid peroxidation can also be quantified.[12]

Visualizing the Experimental Workflow

Conclusion and Future Directions

This compound's mechanism of action in neuronal cells is a compelling example of metabolic fine-tuning, where a necessary precursor can become a potent neurotoxin when its downstream processing is impaired. The intricate interplay between different neural cell types for creatine synthesis underscores the complexity of brain metabolism.

Future research should focus on elucidating the precise molecular targets of glycocyamine-induced toxicity and exploring therapeutic strategies to mitigate these effects in conditions like GAMT deficiency. The development of more sophisticated in vitro models, such as brain organoids, will provide further insights into the cell-type-specific roles of glycocyamine and its impact on neuronal network function. The protocols and mechanistic understanding provided in this guide offer a robust framework for advancing our knowledge of this critical neurometabolite.

References

-

Determination of intracellular ATP in primary cultures of neurons. PubMed. [Link]

-

A Review of Guanidinoacetate Neurotoxicity Guanidinoacetate Methyltransferase Deficiency. Ingenta Connect. [Link]

-

(PDF) Guanidinoacetate Methyltransferase Deficiency: A Review of Guanidinoacetate Neurotoxicity. ResearchGate. [Link]

-

A Review of Guanidinoacetate Neurotoxicity Guanidinoacetate Methyltransferase Deficiency. Bentham Science. [Link]

-

Primary Cultures of Astrocytes and Neurons as Model Systems to Study the Metabolism and Metabolite Export from Brain Cells. Springer Nature Experiments. [Link]

-

Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology. PubMed. [Link]

-

Creatine metabolic pathway. Both AGAT and GAMT are required for... ResearchGate. [Link]

-

Neuron-astrocyte culture preparation. Protocols.io. [Link]

-

Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts. PubMed. [Link]

-

Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency. NIH. [Link]

-

Comparative analysis of cytosolic and mitochondrial ATP synthesis in embryonic and postnatal hippocampal neuronal cultures. PubMed Central. [Link]

-

Effects of Creatine Supplementation on Brain Function and Health. PMC - PubMed Central. [Link]

-

Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum of rats. PubMed. [Link]

-

Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor. eLife. [Link]

-

Dissociation of AGAT, GAMT and SLC6A8 in CNS: relevance to creatine deficiency syndromes. PubMed. [Link]

-

Neuronal Cell viability and cytotoxicity assays. Nanion. [Link]

-

Activation of GABA(A) Receptors by Guanidinoacetate: A Novel Pathophysiological Mechanism. PubMed. [Link]

-

Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts. ResearchGate. [Link]

-

Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses. PubMed. [Link]

-

Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PubMed. [Link]

-

Functional expression of GAMT and AGAT in rat astrocytes. Intracellular... ResearchGate. [Link]

-

Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use. Frontiers. [Link]

-

Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. NIH. [Link]

-

Assessment of cell viability in primary neuronal cultures. PubMed - NIH. [Link]

-

Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. MDPI. [Link]

-

Dissociation of AGAT, GAMT and SLC6A8 in CNS: relevance to creatine deficiency syndromes. PubMed. [Link]

-

Glycocyamine. Wikipedia. [Link]

-

A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation. PubMed Central. [Link]

-

Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology. PubMed. [Link]

-

Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. MDPI. [Link]

-

Assessment of cell viability in primary neuronal cultures. PubMed. [Link]

-

Protocols for assessing mitophagy in neuronal cell lines and primary neurons. PMC. [Link]

-

Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. PubMed Central. [Link]

-

Cell Viability Assay Service. Creative Biolabs. [Link]

-

Laboratory for Integrative Neuroscience Immunofluorescence Protocol. Protocols.io. [Link]

-

(PDF) Creatine supplementation and muscle-brain axis: a new possible mechanism? ResearchGate. [Link]

-

Expression of AGAT and GAMT in neuron-enriched 3D cultures under... ResearchGate. [Link]

-

(PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. ResearchGate. [Link]

-

2024 - Steve Baker - Gene Delivery of AGAT & GAMT Boosts Creatine Levels in CTD Patient Fibroblasts. YouTube. [Link]

-

Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh Research Explorer. [Link]

-

Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF. PMC - PubMed Central. [Link]

-

GABAA Receptor Modulation by Etomidate Analogues. PMC - NIH. [Link]

-

Evaluation of the Mechanism Underlying the Inhibitory Effect of Guanidinoacetate on Brain Na+, K+-ATPase Activity. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. neuroproof.com [neuroproof.com]

- 3. AGAT, GAMT and SLC6A8 distribution in the central nervous system, in relation to creatine deficiency syndromes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of GABA(A) receptors by guanidinoacetate: a novel pathophysiological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuron-astrocyte culture preparation [protocols.io]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Dual Nanosensor Approach to Determine the Cytosolic Concentration of ATP in Astrocytes [frontiersin.org]

- 14. Real-Time Visualization of Cytosolic and Mitochondrial ATP Dynamics in Response to Metabolic Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dissociation of AGAT, GAMT and SLC6A8 in CNS: relevance to creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 20. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Evaluation of the mechanism underlying the inhibitory effect of guanidinoacetate on brain Na+, K+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Primary Cultures of Astrocytes and Neurons as Model Systems to Study the Metabolism and Metabolite Export from Brain Cells | Springer Nature Experiments [experiments.springernature.com]

- 25. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 31. Comparative analysis of cytosolic and mitochondrial ATP synthesis in embryonic and postnatal hippocampal neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]

- 33. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. research.ed.ac.uk [research.ed.ac.uk]

- 36. Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 38. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycocyamine Hydrochloride's Role in Cellular Bioenergetics

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular bioenergetics, the study of energy flow through living systems, is fundamental to understanding health and disease. At its core lies adenosine triphosphate (ATP), the universal energy currency. Tissues with high and fluctuating energy demands, such as muscle and brain, rely on an intricate buffering system to maintain ATP homeostasis. The phosphocreatine (PCr) system, fueled by creatine, represents the most rapid mechanism for ATP regeneration.[1][2][3] This guide focuses on Glycocyamine, also known as guanidinoacetic acid (GAA), the direct and natural precursor to creatine.[4][5][6] We will explore the biochemical journey from glycocyamine to creatine, its impact on the cellular energy landscape, and provide a robust methodological framework for its investigation. This document serves as a technical resource for professionals seeking to modulate and quantify cellular bioenergetetics by targeting the foundational step of creatine synthesis.

The Central Role of the Phosphocreatine System

Adenosine triphosphate (ATP) powers nearly all cellular activities, but its intracellular stores are limited. To prevent energy depletion during periods of high demand (e.g., muscle contraction, neuronal firing), cells employ the phosphocreatine (PCr) system as a high-energy phosphate reservoir.[1][2] This system is governed by the enzyme creatine kinase (CK), which catalyzes the reversible transfer of a phosphate group from PCr to ADP, rapidly regenerating ATP.[1][7] This immediate buffering capacity is critical for maintaining cellular function and viability.[3][8][9]

Glycocyamine: The Endogenous Precursor to Creatine

Glycocyamine (GAA) is the metabolic intermediate that directly precedes creatine formation.[10][11] Its supplementation provides the raw material for the endogenous synthesis of creatine, thereby enhancing the capacity of the PCr energy buffer.

The Biochemical Synthesis Pathway

The synthesis of creatine is a two-step enzymatic process that spans two primary organs: the kidney and the liver.[12]

-

Step 1: Formation of Glycocyamine (in the Kidney): The process begins with the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers a guanidino group from arginine to glycine. This reaction produces glycocyamine and ornithine.[12][13]

-

Step 2: Methylation to Creatine (in the Liver): Glycocyamine is then transported to the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to glycocyamine, forming creatine.[12][13][14]

The newly synthesized creatine is released into the bloodstream and taken up by tissues with high energy demands.[12]

Mechanism of Action: Enhancing the Cellular Energy Buffer

By serving as a direct creatine precursor, glycocyamine enhances cellular bioenergetics primarily through the expansion of the phosphocreatine pool. This leads to a more robust and resilient cellular energy system.

The Creatine Kinase (CK) Shuttle

The "creatine kinase shuttle" or "circuit" is a vital concept for understanding how energy is efficiently transported from its site of production (mitochondria) to its sites of utilization (e.g., myofibrils, ion pumps).[7][15] Mitochondrial creatine kinase (MtCK) uses newly synthesized ATP within the mitochondrial intermembrane space to phosphorylate creatine into phosphocreatine (PCr).[7][15][16] PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to locations of high energy use.[3] There, cytosolic CK isoforms reverse the reaction, using PCr to regenerate ATP locally where it is needed most.[7][17][18]

Experimental Validation: A Methodological Framework

To rigorously assess the bioenergetic effects of glycocyamine hydrochloride, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to quantify its impact from precursor availability to functional mitochondrial output.

Protocol 1: Quantification of Intracellular Creatine by HPLC

Causality: The primary hypothesis is that glycocyamine supplementation increases intracellular creatine. High-Performance Liquid Chromatography (HPLC) provides a robust and quantitative method to directly measure this endpoint, validating the successful conversion of the precursor.[19][20][21][22][23]

Methodology:

-

Cell Culture: Plate cells (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) at an appropriate density and culture under standard conditions. Treat with varying concentrations of this compound for a predetermined time course (e.g., 24-72 hours).

-

Sample Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells using a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Utilize a reversed-phase C18 column.[19]

-

Employ an isocratic mobile phase, such as a mixture of potassium phosphate buffer, tetrabutylammonium hydrogen sulphate, and acetonitrile, adjusted to a specific pH (e.g., 6.25).[19]

-

Set the UV detector to a wavelength of 206 nm.[19]

-

Inject the prepared sample supernatant.

-

Quantify creatine levels by comparing peak areas to a standard curve generated with known concentrations of creatine.

-

Protocol 2: Measurement of Intracellular ATP Levels

Causality: An enhanced creatine pool should lead to a more stable and potentially elevated ATP reservoir, especially under metabolic stress. Luciferase-based assays offer a highly sensitive method to quantify total cellular ATP.[24][25][26]

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 4.1. Optionally, include a metabolic stressor (e.g., oligomycin, an ATP synthase inhibitor) in a parallel group to assess the buffering capacity.

-

ATP Quantification:

-

Use a commercial firefly luciferase-based ATP assay kit.

-

Add the single ATP detection cocktail directly to the cultured cells in the microplate. This reagent lyses the cells and provides the necessary substrates (D-Luciferin) for the luciferase enzyme.

-

Incubate at room temperature for approximately 10-15 minutes to stabilize the luminescent signal.[24]

-

Measure the luminescence using a plate-reading luminometer.[24] The light output is directly proportional to the ATP concentration.[24][25]

-

Normalize ATP levels to cell number or total protein content.

-

| Treatment Group | Mean ATP (Relative Luminescence Units) | Standard Deviation |

| Control (Vehicle) | 1,250,450 | 98,500 |

| Glycocyamine (100 µM) | 1,480,900 | 110,200 |

| Control + Stressor | 650,200 | 75,400 |

| Glycocyamine + Stressor | 980,600 | 89,100 |

Protocol 3: Assessing Mitochondrial Respiration via Extracellular Flux Analysis

Causality: The creatine kinase shuttle is tightly coupled to mitochondrial ATP production. By providing more substrate (creatine) for the shuttle, glycocyamine may enhance mitochondrial efficiency. The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[27][28][29]

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density.[29]

-

Treatment: Treat cells with this compound or vehicle control and incubate for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).[29] Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.[29]

-

Mito Stress Test: Load the hydrated sensor cartridge with the following compounds for sequential injection:

-

Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

-

Port B: FCCP (an uncoupling agent) to measure maximal respiration.

-

Port C: Rotenone & Antimycin A (Complex I & III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[27]

-

-

Data Acquisition & Analysis: Place the cell plate into the calibrated Seahorse XF Analyzer and run the assay.[30] The software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 4: Analysis of Creatine Kinase (CK) Activity

Causality: While glycocyamine does not directly act on CK, assessing the enzyme's activity provides a functional readout of the entire PCr system's capacity. A coupled enzyme spectrophotometric assay is a standard method to determine CK activity.[31][32][33][34]

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates as described in Protocol 4.1, but use a non-denaturing lysis buffer (e.g., a Tris-based buffer). Determine the total protein concentration for normalization.

-

Coupled Enzyme Reaction:

-

The assay measures the reverse reaction: PCr + ADP → Creatine + ATP.[34]

-

The ATP produced is used in a series of coupled reactions catalyzed by hexokinase and glucose-6-phosphate dehydrogenase (G-6-PD).[31][34][35]

-

G-6-PD reduces NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.[31][33][35]

-

-

Measurement:

-

Combine the sample lysate with a master mix containing all necessary substrates and coupling enzymes (ADP, phosphocreatine, glucose, NADP+, hexokinase, G-6-PD) in a cuvette or 96-well plate.[34]

-

Incubate at a controlled temperature (e.g., 37°C).[31]

-

Measure the change in absorbance at 340 nm over time using a spectrophotometer.[31]

-

The rate of NADPH formation (ΔA340/min) is directly proportional to the CK activity in the sample.[35]

-

Broader Implications: Signaling and Therapeutic Potential

The bioenergetic status of a cell, particularly the ATP/ADP ratio, is a critical regulator of key metabolic signaling pathways. The phosphocreatine system, by stabilizing this ratio, can influence these networks.

Intersection with AMPK/mTOR Signaling

-

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. A low ATP/ADP ratio (high AMP) activates AMPK, which in turn switches on catabolic pathways to generate ATP and switches off anabolic, energy-consuming processes like protein synthesis.

-

The mammalian target of rapamycin (mTOR) , specifically mTORC1, is a central regulator of cell growth and proliferation. It is active under conditions of high energy and nutrient availability.

-

The Connection: By efficiently buffering ATP levels and preventing a sharp rise in ADP/AMP, an enhanced PCr system can help maintain a high ATP/ADP ratio. This state of high energetic charge tends to suppress AMPK activation and support mTORC1 activity.[36] Modulating the creatine pool via glycocyamine could therefore be a tool to influence the balance between these two master regulators of cellular metabolism.[37][38]

Conclusion

This compound is not merely a nutritional supplement but a potent tool for modulating the core of cellular bioenergetics. By serving as the immediate precursor for creatine synthesis, it directly enhances the phosphocreatine energy buffering system. This action has profound implications for maintaining ATP homeostasis, supporting mitochondrial function, and influencing major metabolic signaling pathways. The experimental framework provided herein offers a comprehensive, multi-tiered approach to validate and quantify these effects, empowering researchers and drug development professionals to leverage this fundamental metabolic pathway in their scientific pursuits.

References

- Sigma-Aldrich. (n.d.). A highly sensitive firefly luciferase cell based assay for quantifying ATP in cell cultures used to measure cell viability.

- Cell Signaling Technology. (n.d.). Firefly Luciferase ATP Assay Kit #28854.

- Perry, C. G. R., et al. (n.d.). Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle. NIH.

- Sigma-Aldrich. (n.d.). ATP Cell Viability Luciferase Assay.

- BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity.

- MDPI. (n.d.). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase.

- Wallimann, T., et al. (n.d.). The creatine kinase system and pleiotropic effects of creatine. PMC - PubMed Central.

- Wikipedia. (n.d.). Phosphocreatine.

- Caring Sunshine. (n.d.). Ingredient: Glycocyamine.

- Protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test.

- NIH. (2024, July 13). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer.

- Benchchem. (n.d.). Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Myxalamid B.

- Agilent. (n.d.). Agilent Seahorse XF Mito Stress Test Islet Workflow Quick Start Guide.

- Assay Genie. (n.d.). Technical Manual Creatine Kinase (CK) Activity Assay Kit.

- Agilent. (n.d.). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide.

- Wikipedia. (n.d.). Creatine kinase.

- Worthington Biochemical. (n.d.). Creatine Kinase - Assay.

- Bessman, S. P. (n.d.). THE CREATINE-CREATINE PHOSPHATE ENERGY SHUTTLE. Annual Reviews.

- Wikipedia. (n.d.). Creatine phosphate shuttle.

- Wikipedia. (n.d.). Glycocyamine.

- ResearchGate. (n.d.). Creatine-phosphocreatine energy buffering during anaerobic exercise....

- Greenhaff, P. L. (n.d.). The creatine-phosphocreatine system: there's more than one song in its repertoire. PMC.

- Frontiers. (n.d.). Creatine supplementation and exercise in aging: a narrative review of the muscle–brain axis and its impact on cognitive and physical health.

- da Silva, R. P., et al. (n.d.). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. PMC - PubMed Central.

- Elabscience. (n.d.). Creatine kinase (CK) Activity Assay Kit (E-BC-K558-S).

- PubMed Central. (n.d.). Glucosamine-Induced Autophagy through AMPK–mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro.

- ResearchGate. (n.d.). Creatine metabolic pathway. Both AGAT and GAMT are required for....

- ResearchGate. (n.d.). Guanidinoacetic acid (GAA) and creatine metabolism. AGAT, L-arginine:glycine amidinotransferase.

- National Cancer Institute. (n.d.). Definition of glycocyamine - NCI Drug Dictionary.

- Sigma-Aldrich. (n.d.). Creatine Kinase Activity Assay Kit (MAK116) - Technical Bulletin.

- PubMed. (n.d.). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas.

- Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK).

- NIH. (2025, May 8). Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts.

- Ostojic, S. M. (2015). Guanidinoacetic acid as a performance-enhancing agent. PubMed.

- Edison, E. E., et al. (n.d.). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo.

- PubMed. (n.d.). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue.

- PubMed. (n.d.). Quantification of brain creatine concentration using PRESS sequence and LCModel: comparison with HPLC method.

- MDPI. (n.d.). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. PubMed.

- NIH. (n.d.). Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling.

- PubMed. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine.

- Chen, J.-T., et al. (2018). Glucosamine-Induced Autophagy through AMPK⁻mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro. PubMed.

- Cayman Chemical. (n.d.). Glycocyamine (CAS 352-97-6).

- Thermo Fisher Scientific. (n.d.). Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV.

- SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine.

- PubMed. (n.d.). Tackling guanidinoacetic acid for advanced cellular bioenergetics.

Sources

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Creatine supplementation and exercise in aging: a narrative review of the muscle–brain axis and its impact on cognitive and physical health [frontiersin.org]

- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. researchgate.net [researchgate.net]

- 6. Guanidinoacetic acid as a performance-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Creatine kinase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Glycocyamine - Wikipedia [en.wikipedia.org]

- 14. Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. annualreviews.org [annualreviews.org]

- 18. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 19. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of brain creatine concentration using PRESS sequence and LCModel: comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Research Portal [researchworks.creighton.edu]

- 22. lcms.cz [lcms.cz]

- 23. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 24. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]

- 27. content.protocols.io [content.protocols.io]

- 28. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. agilent.com [agilent.com]

- 31. assaygenie.com [assaygenie.com]

- 32. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 33. Creatine kinase (CK) Activity Assay Kit - Elabscience® [elabscience.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. medichem-me.com [medichem-me.com]

- 36. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Glucosamine-Induced Autophagy through AMPK–mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Glucosamine-Induced Autophagy through AMPK⁻mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous production of Glycocyamine hydrochloride in mammals

An In-Depth Technical Guide to the Endogenous Production of Glycocyamine in Mammals

Executive Summary

Glycocyamine, also known as guanidinoacetic acid (GAA), is a critical endogenous metabolite serving as the direct precursor to creatine, a molecule central to cellular energy homeostasis.[1][2] Its production is a tightly regulated, two-step enzymatic process that spans multiple organs, primarily the kidneys and liver. This guide provides a comprehensive overview of the biochemical pathway of glycocyamine synthesis, its intricate regulatory mechanisms, the clinical implications of its metabolic dysregulation, and a detailed protocol for its quantification in biological matrices. Understanding the nuances of this pathway is paramount for researchers in metabolic diseases, neurology, and drug development, particularly in the context of Cerebral Creatine Deficiency Syndromes (CCDS) and therapies aimed at modulating cellular bioenergetics.

Introduction: The Significance of Glycocyamine

Glycocyamine is a naturally occurring amino acid derivative synthesized from L-arginine and glycine.[3] Its principal biological role is to serve as the immediate precursor in the biosynthesis of creatine.[4][5] Creatine, and its phosphorylated form, phosphocreatine, constitute a vital energy buffering and transport system in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[4][6] The daily turnover of creatine to its waste product, creatinine, necessitates continuous de novo synthesis, a process that begins with the production of glycocyamine.[7] Therefore, the synthesis of glycocyamine is the committed and rate-limiting step in maintaining the body's creatine pool, making its study essential for understanding energy metabolism in health and disease.[4][8]

The Core Biosynthetic Pathway of Glycocyamine

The endogenous synthesis of glycocyamine and its subsequent conversion to creatine is a canonical two-step pathway involving two key enzymes.[7][9]

Step 1: L-Arginine:Glycine Amidinotransferase (AGAT)

The synthesis of glycocyamine is initiated by the enzyme L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1).[4] This reaction involves the transfer of an amidino group from L-arginine to glycine. The products of this reaction are glycocyamine and L-ornithine.[4][10]

-

Substrates: L-arginine, Glycine

-

Products: Glycocyamine (Guanidinoacetate), L-ornithine

The reaction catalyzed by AGAT is the first and committed step in creatine biosynthesis.[4] The enzyme is primarily located in the mitochondria.[11][12] The catalytic mechanism follows a ping-pong kinetic model, involving a catalytic triad of Cys-His-Asp residues.[8][11] An amidino group is first transferred from L-arginine to the active site cysteine residue, forming a covalent intermediate and releasing L-ornithine. Subsequently, the amidino group is transferred to glycine to form glycocyamine.[4][8]

Step 2: Guanidinoacetate N-methyltransferase (GAMT)

Following its synthesis, glycocyamine is released from the cell and transported via the bloodstream to tissues expressing the second enzyme in the pathway, guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2).[13][14] GAMT catalyzes the methylation of glycocyamine to form creatine.[15]

-

Substrates: Glycocyamine, S-adenosyl-L-methionine (SAM)

-

Products: Creatine, S-adenosyl-L-homocysteine (SAH)

This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[7][13] The activity of GAMT is crucial for the final production of creatine, and its deficiency leads to the accumulation of glycocyamine, which has been implicated in neurotoxicity.[15][16]

Tissue-Specific Synthesis: An Inter-Organ Process

Creatine synthesis is a prime example of inter-organ metabolism, with distinct steps occurring in different tissues.[14]

-

Kidney: The primary site of AGAT expression and, therefore, the main organ for glycocyamine production.[14][17] Glycocyamine is then released into the circulation.

-

Liver: Exhibits the highest activity of GAMT and is the principal site for converting circulating glycocyamine into creatine.[15][18] The newly synthesized creatine is then exported to supply other tissues.

-

Pancreas: Studies in mice show that the pancreas expresses both AGAT and GAMT, suggesting it is capable of complete de novo creatine synthesis.[19]

-

Brain: Local synthesis also occurs in the brain. Research indicates that oligodendrocytes express high levels of both AGAT and GAMT, while some neurons express GAMT but not AGAT.[12][20] This suggests a local synthesis and cell-to-cell transport mechanism within the central nervous system.[16]

| Enzyme | Primary Tissue | Other Tissues of Note | Cellular Localization |

| AGAT | Kidney[14] | Pancreas, Brain (Oligodendrocytes)[12][19] | Mitochondria[11][12] |

| GAMT | Liver[15] | Pancreas, Brain (Oligodendrocytes, Neurons)[12][20] | Cytoplasm / Nucleus[12] |

Regulation of Glycocyamine Production

The synthesis of glycocyamine is tightly regulated to maintain creatine homeostasis and prevent both deficiency and toxic accumulation of intermediates.

-

Feedback Inhibition by Creatine: This is the principal regulatory mechanism. High levels of creatine suppress the expression of the AGAT gene, particularly in the kidney.[14] This feedback loop effectively down-regulates the first step of the pathway, reducing the production of glycocyamine when the body's creatine pool is replete.[21] This mechanism is crucial, as evidenced by studies in GAMT-deficient mice where creatine administration lowered GAA levels by reducing AGAT expression.[21]

-

Substrate Availability: The rate of glycocyamine synthesis can be influenced by the availability of its precursors, L-arginine and glycine. Infusion of arginine has been shown to markedly increase renal GAA production in rats.[14]

-

Product Inhibition: L-ornithine, a co-product of the AGAT reaction, acts as a product inhibitor of the enzyme.[11] This is a common regulatory feature in metabolic pathways.

-

Metabolic State: Conditions like chronic hypoxia have been shown to downregulate both Agat and Gamt gene expression in the kidney and liver, respectively, in mice, suggesting that systemic metabolic stress can impact the creatine synthesis pathway.[17]

Analytical Methodology: Quantification of Glycocyamine

Accurate quantification of glycocyamine in biological fluids such as plasma, urine, or cerebrospinal fluid is critical for diagnosing genetic disorders and for research purposes. While older methods relied on colorimetric reactions, modern analysis predominantly uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity.[22][23]

Protocol: LC-MS/MS Quantification of Glycocyamine in Plasma

This protocol provides a generalized workflow. Specific parameters must be optimized for the instrument and matrix used.

-

Sample Preparation (Protein Precipitation & Derivatization):

-

Rationale: To remove high-abundance proteins that interfere with analysis and to add a chemical group (derivatization) that improves chromatographic retention and ionization efficiency.

-

Steps:

-

To 50 µL of plasma, add 150 µL of a cold (-20°C) organic solvent (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₂-Glycocyamine).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a derivatization buffer (e.g., borate buffer, pH 9.0). Add a derivatizing agent (e.g., AccQ-Tag, Dansyl Chloride) and incubate according to the manufacturer's instructions.

-

Quench the reaction and transfer the final sample to an autosampler vial for injection.

-

-

-

Liquid Chromatography (LC) Separation:

-

Rationale: To separate glycocyamine from other matrix components before it enters the mass spectrometer, preventing ion suppression and ensuring accurate detection.

-

Steps:

-

Inject 5-10 µL of the derivatized sample onto a reverse-phase C18 column.

-

Elute the analytes using a gradient of mobile phases. For example:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Run a gradient from low %B to high %B over several minutes to elute compounds based on their hydrophobicity.

-

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Rationale: To provide highly specific and sensitive detection. The first mass spectrometer (Q1) selects the derivatized glycocyamine ion, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects specific fragment ions, creating a unique signature.

-

Steps:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte (glycocyamine) and the internal standard.

-

For example, monitor the transition for derivatized glycocyamine and its corresponding stable isotope-labeled internal standard.

-

-

-

Quantification:

-

Rationale: To determine the concentration of glycocyamine in the original sample.

-

Steps:

-

Generate a standard curve by preparing calibrators with known concentrations of glycocyamine in a similar matrix (e.g., charcoal-stripped plasma).

-

Process the calibrators alongside the unknown samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibrator.

-

Plot the peak area ratios against the known concentrations of the calibrators to create a calibration curve.

-

Determine the concentration of glycocyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. Facebook [cancer.gov]

- 3. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 5. Creatine - Wikipedia [en.wikipedia.org]

- 6. Cerebral creatine deficiency - Wikipedia [en.wikipedia.org]

- 7. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and reaction mechanism of L-arginine:glycine amidinotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and mechanism of human L-arginine:glycine amidinotransferase: a mitochondrial enzyme involved in creatine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. GAMT gene: MedlinePlus Genetics [medlineplus.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Arginine:Glycine Amidinotransferase Is Essential for Creatine Supply in Mice During Chronic Hypoxia [frontiersin.org]

- 18. slideshare.net [slideshare.net]

- 19. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]

- 20. GATM and GAMT synthesize creatine locally throughout the mammalian body and within oligodendrocytes of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]

- 22. A micromethod for the determination of glycocyamine in biological fluids and tissue extracts [authors.library.caltech.edu]

- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Glycocyamine Hydrochloride Beyond Creatine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocyamine, or guanidinoacetic acid (GAA), is widely recognized as the direct endogenous precursor to creatine, a pivotal molecule in cellular bioenergetics. While this role has been the cornerstone of its scientific identity, a growing body of evidence reveals a more complex and multifaceted biological profile for glycocyamine hydrochloride. This technical guide synthesizes current research to illuminate the functions of glycocyamine that extend beyond the well-trodden path of creatine synthesis. We will explore its emerging roles in neuromodulation, metabolic regulation, and cellular protection, providing a comprehensive resource for researchers and drug development professionals. This document delves into the mechanistic underpinnings of these functions, offers detailed experimental protocols for their investigation, and presents a balanced perspective on the therapeutic potential and associated risks of this compound.

Introduction: A Renewed Perspective on a Key Metabolite

For decades, the scientific narrative of glycocyamine has been intrinsically linked to its conversion to creatine.[1] This process, primarily occurring in the liver, involves the methylation of glycocyamine to form creatine, which is then utilized in tissues with high energy demands, such as muscle and brain.[1] However, to view glycocyamine solely as an intermediate is to overlook its intrinsic biological activities. Recent investigations have begun to unravel a more nuanced understanding of this molecule, suggesting its potential as a bioactive agent in its own right. This guide will systematically explore these non-canonical functions, providing a framework for future research and therapeutic exploration.

Neuromodulatory Functions of Glycocyamine

Emerging evidence points to a significant role for glycocyamine in modulating neuronal activity, particularly through its interaction with major neurotransmitter systems.

Interaction with the GABAergic System

The GABAergic system is the primary inhibitory network in the central nervous system, crucial for maintaining balanced neuronal activity. Glycocyamine has been shown to interact with GABAergic transmission, although the precise mechanisms are still under investigation. It is hypothesized that glycocyamine may modulate the function of GABAA receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[2]

-

Mechanistic Insights: The structural similarity of glycocyamine to glycine, a known co-agonist at NMDA receptors and a neurotransmitter at inhibitory glycine receptors, suggests the possibility of direct or allosteric interaction with GABAA receptors.[3] Studies on related guanidino compounds have shown modulation of GABAA receptor function, providing a rationale for investigating similar effects with glycocyamine.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess Glycocyamine's Effect on GABAA Receptor Currents

This protocol is designed to measure changes in GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured primary neurons or brain slices in the presence of this compound.

I. Materials and Reagents:

-

Cultured primary hippocampal or cortical neurons (or acute brain slices)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

-

This compound stock solution (100 mM in deionized water)

-

GABA (1 M stock solution in deionized water)

-

Bicuculline (10 mM stock solution in DMSO)

-

Tetrodotoxin (TTX, 1 mM stock solution in deionized water)

II. Equipment:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope with DIC optics

-

Micromanipulators

-

Perfusion system

III. Methodology:

-

Prepare the external and internal solutions and filter-sterilize.

-

Mount the cell culture dish or brain slice chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 2 ml/min).

-

Add TTX (1 µM) to the external solution to block voltage-gated sodium channels and isolate postsynaptic events.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline spontaneous IPSCs (sIPSCs) for 5-10 minutes.

-

Apply GABA (e.g., 10 µM) via a puffer pipette to evoke GABAA receptor-mediated currents and establish a baseline response.

-

Wash out the GABA and allow the cell to recover.

-

Perfuse the cell with varying concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for 5 minutes.

-

Re-apply the same concentration of GABA in the presence of glycocyamine and record the evoked currents.

-

To confirm the involvement of GABAA receptors, co-apply bicuculline (10 µM) with GABA and glycocyamine.

-

Analyze the amplitude, frequency, and decay kinetics of the IPSCs before and after glycocyamine application using appropriate software.

IV. Expected Results:

-

An increase or decrease in the amplitude or a change in the decay kinetics of GABA-evoked currents in the presence of glycocyamine would suggest a modulatory effect on GABAA receptors.

-

A lack of effect would suggest that glycocyamine does not directly modulate GABAA receptor function under these conditions.

Influence on Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the brain, and its precise regulation is critical for synaptic plasticity and neuronal health. Glycocyamine has been shown to inhibit glutamate uptake, which could lead to an increase in extracellular glutamate concentrations and potentially impact neuronal excitability.

-

Mechanistic Insights: Glycocyamine may act as a competitive or non-competitive inhibitor of excitatory amino acid transporters (EAATs), the primary mechanism for clearing glutamate from the synaptic cleft.[4] The structural similarity to glutamate and other EAAT substrates supports this hypothesis.

Experimental Protocol: [3H]-D-Aspartate Uptake Assay to Measure Glutamate Transporter Inhibition by Glycocyamine

This protocol measures the inhibition of glutamate uptake by glycocyamine in primary astrocyte cultures or synaptosomes using the radiolabeled glutamate analog, [3H]-D-aspartate.[5][6][7]

I. Materials and Reagents:

-

Primary astrocyte cultures or purified synaptosomes

-

Krebs-Ringer-HEPES (KRH) buffer (in mM): 124 NaCl, 4 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2 CaCl2, 25 HEPES, 10 D-glucose (pH 7.4)

-

[3H]-D-Aspartate (specific activity ~10-20 Ci/mmol)

-

This compound stock solution (100 mM in deionized water)

-

DL-TBOA (a non-transportable inhibitor of EAATs) stock solution (10 mM in DMSO)

-

Scintillation cocktail

-

0.1 M NaOH

II. Equipment:

-

Liquid scintillation counter

-

Multi-well plates (24- or 48-well)

-

Incubator (37°C)

III. Methodology:

-

Plate astrocytes in multi-well plates and grow to confluence. For synaptosomes, prepare a fresh suspension in KRH buffer.

-

Wash the cells or synaptosomes twice with pre-warmed KRH buffer.

-

Pre-incubate the cells or synaptosomes for 10 minutes at 37°C with KRH buffer containing a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000 µM).

-

To initiate the uptake, add [3H]-D-aspartate to a final concentration of ~50 nM.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

To terminate the uptake, rapidly aspirate the incubation buffer and wash the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Determine non-specific uptake in the presence of a saturating concentration of DL-TBOA (e.g., 100 µM).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of [3H]-D-aspartate uptake as a function of glycocyamine concentration to determine the IC50 value.

IV. Expected Results:

-

A dose-dependent decrease in [3H]-D-aspartate uptake in the presence of glycocyamine would indicate inhibition of glutamate transporters.

-

The IC50 value will provide a quantitative measure of the inhibitory potency of glycocyamine.

Neurotoxicity at High Concentrations

While neuromodulation can be beneficial, excessive neuronal stimulation can lead to excitotoxicity. Studies have shown that high concentrations of glycine, a structurally similar amino acid, can induce neurotoxicity through the activation of NMDA receptors.[8] Given glycocyamine's potential to increase extracellular glutamate, it is plausible that high concentrations could also contribute to excitotoxic conditions.

-

Causality and Considerations: The potential for neurotoxicity is a critical consideration in the development of any therapeutic agent targeting the central nervous system. The neurotoxic effects of glycocyamine appear to be concentration-dependent, and further research is needed to establish a safe therapeutic window.[9]

Metabolic Regulation by Glycocyamine

Beyond its role as a creatine precursor, glycocyamine exhibits intriguing effects on systemic metabolism, particularly glucose homeostasis and amino acid utilization.

Insulinotropic Properties and Glucose Metabolism

Several studies have suggested that glycocyamine may possess insulinotropic properties, meaning it can stimulate insulin secretion from pancreatic β-cells. This effect could have significant implications for the management of metabolic disorders such as type 2 diabetes.

-

Mechanistic Insights: The precise mechanism of glycocyamine's insulinotropic effect is not fully elucidated but may involve modulation of ion channel activity in β-cells or interaction with specific cell surface receptors. It is hypothesized that glycocyamine may influence the PI3K/Akt signaling pathway, a central regulator of glucose metabolism and cell growth.[10][11]

Signaling Pathway: Putative Insulinotropic Action of Glycocyamine

Caption: Putative signaling pathway of glycocyamine's insulinotropic effect.

Arginine-Sparing Effect and Nitric Oxide Synthesis

The synthesis of glycocyamine from arginine and glycine is a significant consumer of arginine.[12] By providing exogenous glycocyamine, the endogenous demand for arginine for this pathway is reduced, thereby "sparing" arginine for other metabolic roles. One of the most critical of these roles is the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[13]

-

Implications for NO Bioavailability: An increased availability of arginine for nitric oxide synthase (NOS) could lead to enhanced NO production, which has vasodilatory, anti-inflammatory, and neurotransmissive effects. However, it is important to note that glucosamine, a related compound, has been shown to inhibit inducible nitric oxide synthase (iNOS) expression, suggesting a complex interplay that requires further investigation.[14]

| Parameter | Effect of Glycocyamine Supplementation | Potential Consequence | Reference |

| Arginine demand for creatine synthesis | Decreased | Increased arginine availability for other pathways | [12] |

| Nitric Oxide Synthase (NOS) substrate availability | Potentially Increased | Enhanced Nitric Oxide (NO) production | [13] |

| Inducible NOS (iNOS) expression (inferred from glucosamine) | Potentially Decreased | Reduced NO production in inflammatory states | [14] |

Table 1: Summary of the potential effects of glycocyamine on the arginine-nitric oxide pathway.

Antioxidant and Cytoprotective Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. Preliminary evidence suggests that glycocyamine may possess antioxidant properties.

-